molecular formula C29H29N5O5S B307879 1-[3-(hexylsulfanyl)-6-[5-(2-methyl-4-nitrophenyl)furan-2-yl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

1-[3-(hexylsulfanyl)-6-[5-(2-methyl-4-nitrophenyl)furan-2-yl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

Cat. No. B307879
M. Wt: 559.6 g/mol
InChI Key: PVDVUYNDEHPMGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(hexylsulfanyl)-6-[5-(2-methyl-4-nitrophenyl)furan-2-yl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-[3-(hexylsulfanyl)-6-[5-(2-methyl-4-nitrophenyl)furan-2-yl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is not fully understood. However, it is believed to work by inhibiting specific enzymes and pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that this compound has both biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. It has also been shown to have antimicrobial activity against certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[3-(hexylsulfanyl)-6-[5-(2-methyl-4-nitrophenyl)furan-2-yl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone in lab experiments is its potential to be used as a drug delivery system. It also has shown promising results in reducing inflammation and tumor growth. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in research.

Future Directions

There are several future directions for research on 1-[3-(hexylsulfanyl)-6-[5-(2-methyl-4-nitrophenyl)furan-2-yl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone. One direction is to further investigate its potential as a drug delivery system. Another direction is to study its mechanism of action in more detail to optimize its use in research. Additionally, it could be studied for its potential in treating other diseases and conditions, such as infections and autoimmune disorders.

Synthesis Methods

The synthesis method of 1-[3-(hexylsulfanyl)-6-[5-(2-methyl-4-nitrophenyl)furan-2-yl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone involves the reaction of 5-(2-methyl-4-nitrophenyl)furan-2-amine with 3-(hexylsulfanyl)-1,2,4-triazine-6(1H)-one in the presence of a base. The resulting product is then treated with a benzoxazepine derivative to obtain the final compound.

Scientific Research Applications

1-[3-(hexylsulfanyl)-6-[5-(2-methyl-4-nitrophenyl)furan-2-yl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated for its potential as a drug delivery system.

properties

Molecular Formula

C29H29N5O5S

Molecular Weight

559.6 g/mol

IUPAC Name

1-[3-hexylsulfanyl-6-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone

InChI

InChI=1S/C29H29N5O5S/c1-4-5-6-9-16-40-29-30-27-26(31-32-29)22-10-7-8-11-23(22)33(19(3)35)28(39-27)25-15-14-24(38-25)21-13-12-20(34(36)37)17-18(21)2/h7-8,10-15,17,28H,4-6,9,16H2,1-3H3

InChI Key

PVDVUYNDEHPMGU-UHFFFAOYSA-N

SMILES

CCCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])C)C(=O)C)N=N1

Canonical SMILES

CCCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])C)C(=O)C)N=N1

Origin of Product

United States

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